2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Catalog No.
S985830
CAS No.
1042141-33-2
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxyimidazo[1,2-a]pyridine

CAS Number

1042141-33-2

Product Name

2-Bromo-6-methoxyimidazo[1,2-a]pyridine

IUPAC Name

2-bromo-6-methoxyimidazo[1,2-a]pyridine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3

InChI Key

AMINXTALIVOYAK-UHFFFAOYSA-N

SMILES

COC1=CN2C=C(N=C2C=C1)Br

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)Br

2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a chemical compound characterized by its unique bicyclic structure, which consists of a fused imidazole and pyridine ring. The molecular formula for this compound is C8H7BrN2O, with a molecular weight of approximately 227.06 g/mol. The presence of bromine at the second position and a methoxy group at the sixth position contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .

The compound's structure features a heterocyclic framework that is recognized for its versatility in

The presence of the bromine atom in 2-bromo-6-methoxyimidazo[1,2-a]pyridine facilitates several chemical transformations. Common reactions include:

  • Suzuki Cross-Coupling Reactions: This method allows for the formation of carbon-carbon bonds, making it suitable for synthesizing more complex organic molecules.
  • Electrophilic Substitution Reactions: The bromine atom can act as a leaving group, enabling further functionalization of the molecule at various positions on the imidazo[1,2-a]pyridine ring.
  • Oxidative Coupling Reactions: These reactions can be utilized to create new derivatives by coupling with other aromatic compounds under oxidative conditions .

Research has indicated that 2-bromo-6-methoxyimidazo[1,2-a]pyridine exhibits significant biological activity. Its derivatives have been studied for potential therapeutic effects, including:

  • Anticancer Properties: Compounds related to this scaffold have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.
  • Inhibition of Cyclin-Dependent Kinases: Some derivatives are being investigated for their ability to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation and cancer progression.
  • Neurological Effects: Certain studies suggest that imidazo[1,2-a]pyridine derivatives may have affinity for adenosine receptors, indicating potential applications in treating neurological disorders .

The synthesis of 2-bromo-6-methoxyimidazo[1,2-a]pyridine can be achieved through various methods:

  • Multicomponent Reactions: These reactions involve combining multiple reactants to form the desired compound in a single step. This method is efficient and reduces the number of purification steps required .
  • Condensation Reactions: This classical method involves the reaction of aldehydes or ketones with amines to form imines or enamines, which can then be cyclized to form the imidazo[1,2-a]pyridine structure.
  • Oxidative Coupling: Utilizing oxidants to facilitate the coupling of precursors can lead to the formation of this compound from simpler starting materials .

The applications of 2-bromo-6-methoxyimidazo[1,2-a]pyridine span several fields:

  • Medicinal Chemistry: Its derivatives are being explored as potential drugs due to their biological activities.
  • Material Science: The unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
  • Chemical Synthesis: It serves as an important intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 2-bromo-6-methoxyimidazo[1,2-a]pyridine focus on its binding affinities and mechanisms of action within biological systems. Research has examined how this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-bromo-6-methoxyimidazo[1,2-a]pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-bromoimidazo[1,2-a]pyridineContains amino group instead of methoxyPotentially different biological activities
7-Methylimidazo[1,2-a]pyridineMethyl substitution at position 7Variation in reactivity due to methyl group
4-Bromo-5-methoxyimidazo[1,2-a]pyridineBromine and methoxy at different positionsDifferent regioselectivity affecting reactivity
3-Haloimidazo[1,2-a]pyridineHalo substituents at position 3Variability in electronic properties

The distinct placement of bromine and methoxy groups in 2-bromo-6-methoxyimidazo[1,2-a]pyridine contributes to its unique reactivity patterns and biological properties compared to these similar compounds. The combination of these functional groups allows for diverse synthetic pathways and potential applications in drug discovery.

Core Structure and Substituents

The compound’s structure consists of a fused pyridine and imidazole ring system. The pyridine ring is substituted with a methoxy group at position 6 and a bromine atom at position 2. The imidazole ring is fused at the 1,2-positions relative to the pyridine, forming a bicyclic system. Key features include:

  • Methoxy group (-OCH₃): Enhances solubility and electronic effects, influencing reactivity.
  • Bromine atom (Br): Serves as a leaving group for cross-coupling reactions or further functionalization.

The SMILES notation for this compound is COC1=CN2C=C(N=C2C=C1)Br, as derived from PubChem data.

PropertyValue
Molecular Formula$$ \text{C}8\text{H}7\text{BrN}_2\text{O} $$
Molecular Weight227.06 g/mol
CAS Number1042141-33-2

Nomenclature and Analogues

The IUPAC name is 2-bromo-6-methoxyimidazo[1,2-a]pyridine, reflecting the positions of substituents. Structural analogues include:

  • 2-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 1251033-76-7): A methyl-substituted variant used in kinase inhibitor synthesis.
  • 6-Bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9): Exhibits distinct regioselectivity in cross-coupling reactions.
CompoundSubstituentsApplications
2-Bromo-6-methoxyimidazo[1,2-a]pyridineBr (C2), OCH₃ (C6)Covalent inhibitor synthesis
2-Bromo-6-methylimidazo[1,2-a]pyridineBr (C2), CH₃ (C6)Kinase inhibition
6-Bromo-2-methylimidazo[1,2-a]pyridineBr (C6), CH₃ (C2)Anticancer agent precursors

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine exhibits characteristic signals that enable unambiguous structural identification [1] [2]. The aromatic region typically spans from 6.5 to 9.0 ppm, displaying four distinct proton environments within the imidazo[1,2-a]pyridine framework. The methoxy substituent at the 6-position resonates as a sharp singlet at approximately 3.9 ppm, integrating for three protons [3]. This chemical shift is consistent with aromatic methoxy groups, where the electron-withdrawing nature of the aromatic system causes downfield displacement compared to aliphatic ethers.

The aromatic protons demonstrate characteristic coupling patterns reflecting the electronic environment created by both the bromine and methoxy substituents. The proton at the 3-position of the imidazole ring typically appears as a singlet around 7.5-8.0 ppm, while the pyridine ring protons exhibit more complex multipicity due to through-bond coupling [1] [2]. The presence of bromine at the 2-position significantly influences the chemical shifts of adjacent protons through both inductive and mesomeric effects, causing notable deshielding.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides comprehensive structural information through its enhanced spectral dispersion [4]. The aromatic carbon signals span the range from 110 to 165 ppm, with the methoxy carbon appearing as a characteristic singlet around 55 ppm [3]. The carbon bearing the bromine substituent typically resonates at approximately 95-105 ppm, reflecting the significant shielding effect of the heavy halogen atom [4].

Quaternary aromatic carbons, particularly those at ring junction positions, appear in the 130-150 ppm region and serve as diagnostic signals for confirming the imidazo[1,2-a]pyridine scaffold [1]. The carbon bearing the methoxy group exhibits characteristic downfield shift due to the electron-withdrawing aromatic system, typically appearing around 160-165 ppm [3].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance experiments provide definitive structural confirmation through correlation spectroscopy [5] [6]. Correlation spectroscopy experiments establish through-bond proton-proton connectivity patterns within the aromatic system, enabling complete assignment of all proton signals [6]. The heteronuclear single quantum coherence experiment directly correlates protons with their attached carbons, providing unambiguous assignment of carbon signals [5].

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton correlations extending across two to four bonds [5] [6]. This technique is particularly valuable for confirming substitution patterns, as the methoxy protons show characteristic correlations to the carbon at the 6-position, while aromatic protons exhibit correlations to quaternary carbons throughout the ring system [6].

Nuclear Overhauser effect spectroscopy experiments provide crucial through-space correlation information, confirming the spatial arrangement of substituents [5]. These experiments can reveal conformational preferences and validate the proposed substitution pattern through characteristic nuclear Overhauser effect correlations between the methoxy group and adjacent aromatic protons.

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

Mass spectrometric analysis of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine under electron ionization conditions reveals characteristic fragmentation patterns that confirm molecular structure and substitution pattern [4] [7]. The molecular ion peak appears at m/z 227/229, displaying the characteristic isotope pattern for bromine-containing compounds with approximately 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [8].

The base peak typically occurs at m/z 148/150, corresponding to loss of the bromine atom from the molecular ion [4]. This fragmentation pathway represents the most favorable process, reflecting the relatively weak carbon-bromine bond strength in aromatic systems. The resulting radical cation maintains the integrity of the imidazo[1,2-a]pyridine-methoxy framework, providing a stable aromatic system that accounts for the high abundance of this fragment.

Characteristic Fragmentation Pathways

Secondary fragmentation processes generate additional diagnostic ions that provide structural confirmation [7]. Loss of the methoxy radical (m/z 196/198) represents another significant pathway, though typically of lower intensity than bromine loss [4]. The sequential loss of both bromine and methoxy substituents produces the fragment at m/z 117, corresponding to the unsubstituted imidazo[1,2-a]pyridine radical cation.

Ring fragmentation processes generate smaller aromatic fragments, including the pyridine radical cation at m/z 78 and various smaller aromatic fragments around m/z 51-65 [9]. These lower mass fragments, while less structurally diagnostic, provide additional confirmation of the aromatic heterocyclic nature of the compound.

The fragmentation pattern notably lacks evidence of McLafferty rearrangement processes, which would require the presence of suitable γ-hydrogen atoms relative to electron-withdrawing groups [10]. The absence of such rearrangements is consistent with the fully aromatic nature of the imidazo[1,2-a]pyridine system and the lack of suitable aliphatic chains for hydrogen transfer mechanisms.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction studies of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine reveal a fundamentally planar molecular architecture consistent with the aromatic nature of the fused ring system [11] [12]. The imidazo[1,2-a]pyridine core maintains near-perfect planarity with root mean square deviations typically less than 0.05 Å from the least-squares plane [13] [11]. This planarity facilitates optimal orbital overlap and π-electron delocalization throughout the conjugated system.

Bond length analysis confirms the aromatic character of both ring components, with carbon-carbon bond distances ranging from 1.35 to 1.42 Å, consistent with delocalized aromatic systems [13]. The carbon-bromine bond length typically measures 1.88-1.90 Å, reflecting the standard single bond distance for aromatic carbon-halogen bonds [14] [12]. The methoxy carbon-oxygen bond exhibits a length of approximately 1.35-1.38 Å, characteristic of aromatic ether linkages [13].

Unit Cell Parameters and Space Group Symmetry

Crystallographic analysis typically reveals monoclinic or triclinic crystal systems, with space groups such as P2₁/n or P-1 being most commonly observed [14] [12]. Unit cell dimensions generally fall within the ranges of a = 7-12 Å, b = 8-15 Å, and c = 10-18 Å, accommodating 2-4 molecules per unit cell [13]. The calculated density ranges from 1.5 to 1.8 g/cm³, consistent with organic aromatic compounds containing heavy atoms [14].

Temperature factors and displacement ellipsoids indicate well-ordered crystal structures with minimal thermal motion at standard measurement temperatures [14]. The bromine atom typically exhibits the largest displacement parameters due to its high electron density and polarizability, while the planar aromatic core shows minimal anisotropic motion [13].

Hirshfeld Surface and Packing Interactions

Intermolecular Interaction Analysis

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions governing crystal packing behavior [15] [16]. The analysis reveals that hydrogen-hydrogen contacts constitute the most significant contribution to the crystal packing, typically accounting for 35-45% of the total surface interactions [17] [18]. These van der Waals contacts primarily involve aromatic protons and reflect the close packing of planar aromatic molecules.

Halogen bonding interactions involving the bromine substituent represent the second most important contribution, accounting for 20-30% of surface interactions [16] [18]. These Br···H contacts often exhibit directional character, with bromine atoms serving as electron-rich Lewis bases interacting with electron-deficient aromatic protons on neighboring molecules [19] [16]. The strength and directionality of these interactions significantly influence the overall crystal packing arrangement.

Aromatic Stacking and Hydrogen Bonding Networks

Pi-pi stacking interactions between aromatic rings contribute approximately 6-12% of the total surface interactions [17] [18]. These interactions typically occur with intercentroid distances of 3.4-3.8 Å and involve either perfect overlap or offset arrangements depending on the specific packing requirements [11] [20]. The planar geometry of the imidazo[1,2-a]pyridine system facilitates efficient aromatic stacking, contributing to crystal stability.

Hydrogen bonding involving the methoxy oxygen accounts for 8-15% of surface interactions [15] [17]. These typically manifest as weak C-H···O contacts with neighboring aromatic protons, forming extended hydrogen bonding networks that link adjacent molecules [19] [20]. The methoxy group serves as both hydrogen bond acceptor and, through its methyl protons, as a weak hydrogen bond donor.

Fingerprint Plot Analysis

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal characteristic interaction patterns unique to brominated methoxyimidazo[1,2-a]pyridines [16] [18]. The plots typically show distinct regions corresponding to different interaction types, with sharp features indicating strong directional interactions and diffuse regions representing weaker van der Waals contacts [17].

XLogP3

2.8

Wikipedia

2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Dates

Last modified: 08-16-2023

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